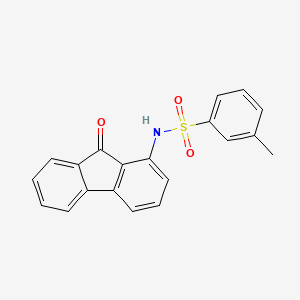![molecular formula C19H10ClF3N2O B2864513 6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-48-2](/img/structure/B2864513.png)
6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For instance, a related compound “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular formula of C8H3ClF3NO .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the reaction conditions and the other reactants involved. For example, “2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine” can react with ethyl acetoacetate to form a pyrazolone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular weight of 221.56 .科学的研究の応用
Medicinal Chemistry: Synthesis of Anti-Inflammatory Agents
In medicinal chemistry, this compound is utilized as a precursor for synthesizing various bioactive molecules. Its trifluoromethyl group is particularly significant due to its ability to enhance the biological activity of pharmaceuticals. For instance, it can be used to develop new anti-inflammatory agents by incorporating it into the molecular structure of drugs similar to celecoxib .
Agriculture: Development of Pesticides
The presence of the chlorophenyl and trifluoromethyl groups in this compound suggests potential applications in agriculture, specifically in the synthesis of pesticides. These groups are commonly found in phenylpyrazole insecticides like fipronil, indicating that this compound could be instrumental in creating new formulations to protect crops from pests .
Environmental Science: Pollutant Degradation
In environmental science, researchers could explore the use of this compound in the degradation of pollutants. Its chemical structure may allow it to bind to toxic substances, facilitating their breakdown into less harmful components. This application is crucial for the development of more efficient methods to mitigate environmental contamination .
Material Science: Advanced Polymer Synthesis
The compound’s robust aromatic and fluorinated groups make it a candidate for the synthesis of advanced polymers. These polymers could exhibit enhanced stability and resistance to degradation, making them suitable for high-performance materials used in aerospace or electronics .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
In chemical synthesis, this compound serves as a building block for heterocyclic compounds. Its structure is conducive to reactions that form complex rings, which are core components in many drugs and agrochemicals. This application is vital for expanding the repertoire of synthetic organic chemistry.
Biochemistry: Enzyme Inhibition Studies
Lastly, in biochemistry, the compound’s unique structure could be used to study enzyme inhibition. By interacting with specific enzymes, it can help in understanding the mechanisms of action and potentially lead to the discovery of new therapeutic targets for various diseases.
Safety and Hazards
特性
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDMSNTFSJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)
![N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2864433.png)
![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)
![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)acetate](/img/structure/B2864444.png)

![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)
![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)